molecular formula C14H10N4S2 B611445 TP0427736

TP0427736

Cat. No.: B611445
M. Wt: 298.4 g/mol
InChI Key: LLFCXRYULHMNCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • TP0427736 hydrochloride is a potent inhibitor of ALK5 kinase activity.
  • It specifically targets the TGF-β receptor type I (ALK5) and modulates TGF-β signaling.
  • The compound’s chemical structure consists of C₁₄H₁₁ClN₄S₂.
  • It is used in scientific research and drug development .
  • Preparation Methods

  • Chemical Reactions Analysis

  • Scientific Research Applications

    Treatment of Androgenic Alopecia

    • In Vitro Studies : TP0427736 has been shown to inhibit Smad2/3 phosphorylation in A549 cells and reduce the growth inhibition of human outer root sheath cells induced by TGF-β. These findings suggest that this compound can counteract the negative effects of androgens on hair follicles, potentially extending the anagen phase of hair growth .
    • In Vivo Studies : In mouse models, topical application of this compound resulted in decreased Smad2 phosphorylation and prolonged the average length of hair follicles during the transition from the late anagen phase to the catagen phase. This indicates its potential as a therapeutic agent for promoting hair regrowth .

    Potential Applications Beyond Alopecia

    • Skin and Musculoskeletal Diseases : The inhibition of TGF-β signaling by this compound may have broader implications in treating various skin disorders and musculoskeletal diseases where TGF-β plays a detrimental role .

    Data Tables

    Parameter Value
    Chemical FormulaC14H10N4S2
    CAS Registry Number864374-00-5
    TargetALK5
    IC50 Against ALK52.72 nM
    Therapeutic AreaSkin and Musculoskeletal Diseases
    Originator OrganizationTaisho Pharmaceutical Holdings Co., Ltd.

    Case Study 1: Efficacy in Hair Growth

    A study conducted on normal mice demonstrated that this compound significantly increased the ratio of anagen hair follicles compared to control groups. The results indicated a promising therapeutic effect on hair regrowth, supporting its potential use in clinical settings for androgenic alopecia treatment .

    Case Study 2: Mechanistic Insights

    Research highlighted that this compound effectively inhibits TGF-β-induced pathways that lead to cellular growth inhibition. This was evidenced by reduced phosphorylation levels of Smad proteins in treated cells, showcasing its mechanism at the molecular level .

    Mechanism of Action

    • TP0427736 hydrochloride interferes with TGF-β signaling by targeting ALK5.
    • It modulates downstream pathways involved in cell growth, differentiation, and tissue repair.
  • Comparison with Similar Compounds

    • Unfortunately, specific similar compounds are not mentioned in the available data.

    Biological Activity

    TP0427736 is a novel compound identified as an effective inhibitor of ALK5 (Activin receptor-like kinase 5), which plays a significant role in the signaling pathway of TGF-β (Transforming Growth Factor Beta). This compound has garnered attention for its potential therapeutic applications, particularly in the context of androgenic alopecia (AGA) and other conditions influenced by TGF-β signaling.

    Chemical Structure and Properties

    This compound is characterized by the following chemical structure:

    • Chemical Name : 6-[4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-5-yl]-1,3-benzothiazole
    • Molecular Formula : C14H12N4OS2
    • Molecular Weight : 304.40 g/mol

    This compound functions primarily by inhibiting ALK5 kinase activity, which is crucial for TGF-β signaling. The inhibition of ALK5 leads to decreased phosphorylation of Smad2/3 proteins, which are key mediators in the TGF-β pathway. This action results in various biological effects, including modulation of cell growth and differentiation.

    In Vitro Studies

    In vitro experiments have demonstrated that this compound exhibits potent inhibitory effects on TGF-β-induced cellular responses:

    • IC50 for ALK5 : 2.72 nM, indicating a strong inhibitory capacity.
    • Effect on A549 Cells : this compound significantly inhibited Smad2/3 phosphorylation in A549 lung carcinoma cells, which are commonly used in cancer research.
    • Impact on Hair Follicle Cells : The compound reduced TGF-β-induced growth inhibition in human outer root sheath cells, suggesting potential applications in hair growth stimulation.
    Assay TypeResult
    ALK5 IC502.72 nM
    Smad2/3 Phosphorylation InhibitionSignificant reduction observed
    Growth Inhibition in Hair Follicle CellsDecreased growth inhibition noted

    In Vivo Studies

    In vivo studies using mouse models have further supported the efficacy of this compound:

    • Topical Application : Application of this compound on mouse skin resulted in a significant decrease in Smad2 phosphorylation.
    • Hair Follicle Length : Repeated application of the compound suppressed the shortening of average hair follicle length during the transition from late anagen to catagen phases.

    Case Studies and Research Findings

    A study published in Pharmacology Reports highlighted the potential of this compound as a treatment for AGA by demonstrating its ability to counteract the effects of androgens on hair follicles through TGF-β modulation . Another investigation indicated that thiazole-containing compounds like this compound could be optimized for various therapeutic applications, including cancer treatment and hair loss .

    Q & A

    Basic Research Questions

    Q. What is the primary mechanism of action of TP0427736 in modulating TGF-β/Smad signaling?

    this compound selectively inhibits ALK5 (TGF-βRI), a serine/threonine kinase critical for TGF-β signal transduction, with an IC50 of 2.72 nM. It demonstrates 300-fold selectivity over ALK3 (IC50 = 836 nM) . The compound reduces TGF-β-induced Smad2/3 phosphorylation in A549 cells (IC50 = 8.68 nM) and rescues TGF-β-mediated growth inhibition in human outer root sheath (ORS) cells .

    Q. Which experimental models are commonly used to evaluate this compound's efficacy?

    • In vitro : A549 cell lines for Smad2/3 phosphorylation assays , human ORS cells for proliferation rescue studies .
    • In vivo : Depilated mouse models to assess hair follicle elongation during the anagen-to-catagen transition .

    Q. What are the recommended storage conditions for this compound in experimental settings?

    • Base compound : Store powder at -20°C (stable for 3 years) .
    • Hydrochloride salt (this compound HCl) : Store solutions at -80°C (stable for 1 year) . Avoid freeze-thaw cycles to maintain stability.

    Advanced Research Questions

    Q. How can researchers optimize this compound concentration in cell-based assays to balance efficacy and specificity?

    • Conduct dose-response curves using concentrations spanning 1–100 nM (covering IC50 values for ALK5 inhibition and Smad phosphorylation) .
    • Include DMSO controls (≤0.1% v/v) to account for solvent effects . Validate off-target effects using kinase profiling assays, particularly for ALK3 and other structurally related kinases .

    Q. What methodological considerations are critical when designing in vivo studies to assess this compound's impact on hair follicle cycling?

    • Use synchronized depilation models to standardize hair cycle phases .
    • Measure follicular length histologically at multiple timepoints (e.g., days 7–21 post-treatment) .
    • Administer this compound topically at 1–10 µM concentrations dissolved in biocompatible carriers (e.g., ethanol/PEG mixtures) .

    Q. How do discrepancies between this compound's in vitro IC50 (2.72 nM) and cellular Smad2/3 phosphorylation IC50 (8.68 nM) inform experimental design?

    The higher cellular IC50 may reflect factors such as:

    • Cellular permeability limitations.
    • Protein-binding interactions in culture media.
    • Competing signaling pathways (e.g., BMP8B/NF-κB cross-talk) .
      To address this, pre-treat cells with this compound for ≥2 hours before TGF-β stimulation and validate intracellular drug levels via LC-MS .

    Q. What strategies validate this compound's specificity for ALK5 over structurally similar kinases?

    • Perform kinase inhibition profiling across a panel of 50+ kinases, including ALK3, ALK6, and BMPR2 .
    • Use siRNA knockdown of ALK5 in ORS cells to confirm that this compound's effects are abolished in ALK5-deficient models .

    Q. How can researchers integrate this compound's effects on Smad2/3 with cross-talk analysis involving other pathways (e.g., BMP8B/NF-κB)?

    • Co-treat cells with this compound and BMP8B to assess additive/synergistic effects on adipocyte differentiation or NF-κB activation .
    • Use phospho-specific antibodies to quantify Smad2/3 and NF-κB phosphorylation in parallel Western blot assays .

    Q. What statistical approaches are appropriate for analyzing this compound's dose-dependent effects in longitudinal studies?

    • Apply repeated-measures ANOVA to compare follicular length changes over time .
    • Use nonlinear regression (e.g., log-dose vs. response) to calculate EC50 values for in vivo efficacy .
    • Ensure sample sizes ≥6 animals/group to account for biological variability .

    Q. How should researchers address batch-to-batch variability in this compound when replicating published findings?

    • Validate compound purity via HPLC (≥98% purity) .
    • Standardize solvent preparation (e.g., fresh DMSO stock solutions) and aliquot storage to prevent degradation .
    • Include positive controls (e.g., known ALK5 inhibitors) in each experiment to benchmark activity .

    Methodological Notes

    • Dose Optimization : Start with 1–100 nM in vitro and 1–10 µM in vivo, adjusting based on target engagement assays .
    • Assay Design : Use ELISA or AlphaScreen kits for Smad2/3 phosphorylation quantification .
    • Animal Models : Monitor hair cycle phases via histology and document anagen-to-catagen transition timelines .

    Properties

    IUPAC Name

    6-[5-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-4-yl]-1,3-benzothiazole
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H10N4S2/c1-8-5-19-14(18-8)13-12(15-6-16-13)9-2-3-10-11(4-9)20-7-17-10/h2-7H,1H3,(H,15,16)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LLFCXRYULHMNCG-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CSC(=N1)C2=C(N=CN2)C3=CC4=C(C=C3)N=CS4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H10N4S2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    298.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    TP0427736
    Reactant of Route 2
    Reactant of Route 2
    TP0427736
    Reactant of Route 3
    TP0427736
    Reactant of Route 4
    TP0427736
    Reactant of Route 5
    TP0427736
    Reactant of Route 6
    TP0427736

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.